molecular formula C13H18BBrO2 B6304571 3-Bromo-2-methylphenylboronic acid pinacol ester CAS No. 2057523-47-2

3-Bromo-2-methylphenylboronic acid pinacol ester

Cat. No.: B6304571
CAS No.: 2057523-47-2
M. Wt: 297.00 g/mol
InChI Key: QBKJTENBXNNKBN-UHFFFAOYSA-N
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Description

3-Bromo-2-methylphenylboronic acid pinacol ester is an organoboron compound that is widely used in organic synthesis. It is particularly valuable in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic ester group, which makes it highly reactive and versatile in various chemical transformations.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-methylphenylboronic acid pinacol ester, also known as 2-(3-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are organic synthesis reactions . This compound is a highly valuable building block in organic synthesis .

Mode of Action

This compound interacts with its targets through a process called catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is then replaced by a hydrogen atom . This reaction utilizes a radical approach .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

It’s important to note that the rate of hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological ph . This suggests that the compound’s bioavailability may be influenced by these factors.

Result of Action

The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-bromo-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: The bromine atom can be reduced to form the corresponding phenylboronic acid derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Phenylboronic acid derivatives.

    Substitution: Various substituted phenylboronic acid pinacol esters.

Scientific Research Applications

3-Bromo-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It is used in the development of boron-containing drugs and drug delivery systems, particularly for neutron capture therapy.

    Medicine: It is investigated for its potential use in the treatment of cancer and other diseases due to its ability to form stable complexes with biological molecules.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromomethylphenylboronic acid pinacol ester
  • 3-Methyl-2-butenylboronic acid pinacol ester
  • 2-Bromomethylphenylboronic acid pinacol ester

Uniqueness

3-Bromo-2-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the bromine atom and the boronic ester group allows for a wide range of functionalization possibilities, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

2-(3-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-10(7-6-8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKJTENBXNNKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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